Perfluoro-2,7-dimethyloctane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
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Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,3,3,4,4,5,5,6,6,7,8,8,8-hexadecafluoro-2,7-bis(trifluoromethyl)octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10F22/c11-1(7(21,22)23,8(24,25)26)3(13,14)5(17,18)6(19,20)4(15,16)2(12,9(27,28)29)10(30,31)32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAVAMUHCSFDSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184314 | |
| Record name | Perfluoro-2,7-dimethyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3021-63-4 | |
| Record name | Perfluoroalcane-C8 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003021634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluoro-2,7-dimethyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Nomenclature, Structural Characteristics, and Classification Within Perfluoroalkanes
Perfluoro-2,7-dimethyloctane is a branched perfluoroalkane (PFC). Its structure consists of an eight-carbon chain with two trifluoromethyl branches at the second and seventh carbon positions. In perfluoroalkanes, all hydrogen atoms are replaced by fluorine atoms, resulting in a molecule with high chemical and thermal stability. wikipedia.orgtandfonline.com
The systematic IUPAC name for this compound is 1,1,1,2,3,3,4,4,5,5,6,6,7,8,8,8-hexadecafluoro-2,7-bis(trifluoromethyl)octane. uni.luamericanchemicalsuppliers.com It is classified as a perfluorinated alkane, a subset of per- and poly-fluoroalkyl substances (PFAS). Due to its branched structure, it is considered a non-linear or branched isomer, a distinction that has significant implications for its physical properties and environmental behavior compared to its linear counterpart, perfluorodecane. nih.govresearchgate.net
Below is a table summarizing the key identifiers and physicochemical properties of this compound.
| Property | Value |
| IUPAC Name | 1,1,1,2,3,3,4,4,5,5,6,6,7,8,8,8-hexadecafluoro-2,7-bis(trifluoromethyl)octane uni.luamericanchemicalsuppliers.com |
| CAS Number | 3021-63-4 fluorochem.co.ukbiosynth.com |
| Molecular Formula | C10F22 fluorochem.co.ukbiosynth.com |
| Molecular Weight | 538.075 g/mol fluorochem.co.uk |
| Appearance | Liquid fluorochem.co.uk |
| Boiling Point | 144-145°C fluorochem.co.ukbiosynth.com |
| Density | 1.848 g/cm³ fluorochem.co.uk |
| Canonical SMILES | FC(F)(F)C(F)(C(F)(F)F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(C(F)(F)F)C(F)(F)F fluorochem.co.uk |
| InChI Key | OBAVAMUHCSFDSY-UHFFFAOYSA-N fluorochem.co.uk |
Historical Trajectory and Evolution of Academic Research
The broader history of perfluorocarbons dates back to the World War II era, with their development for various industrial applications. wikipedia.orgrsc.org The two primary manufacturing methods for perfluorochemicals have been electrochemical fluorination (ECF) and telomerization. nih.govnih.gov The ECF process, used since the 1940s, is known to produce a mixture of both linear and branched isomers due to the free-radical nature of the reaction which causes rearrangement of the carbon chain. wikipedia.orgnih.govresearchgate.net It is through this process that branched isomers like Perfluoro-2,7-dimethyloctane are created. scispace.com
Early academic research did not typically focus on individual branched isomers. Instead, these compounds were often components of complex commercial mixtures sold under trade names like Fluorinert™. rsc.org The focus was on the bulk properties of these mixtures, such as their high gas solubility, chemical inertness, and thermal stability, which made them suitable for applications like electronic coolants and lubricants. rsc.org
The evolution of academic interest towards specific isomers began to accelerate with advancements in analytical chemistry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). collectionscanada.gc.casemanticscholar.org This allowed researchers to separate and identify individual isomers within complex environmental and biological samples. This shift was largely driven by environmental science, as studies revealed that the isomeric profile (the ratio of linear to branched isomers) could serve as a tool for source tracking of PFAS contamination. nih.govresearchgate.netcollectionscanada.gc.ca Research showed that the branched content of historical perfluorooctane (B1214571) sulfonate (PFOS) and perfluorooctanoic acid (PFOA) manufactured via ECF was around 20-30%. nih.govcollectionscanada.gc.caacs.org
Contemporary Research Significance and Broad Academic Applications
In the contemporary academic landscape, the significance of Perfluoro-2,7-dimethyloctane is primarily tied to the study of PFAS as a class. Research on specific branched isomers is crucial for understanding the environmental fate, transport, and bioaccumulation of these persistent chemicals. nih.gov
Detailed research findings indicate that branching in the perfluoroalkyl chain affects a compound's physicochemical properties. nih.govresearchgate.net This can influence its behavior in the environment and in biological systems. For example, studies have investigated how branching affects partitioning behavior between water and organic carbon, which in turn influences how these chemicals move through soil and water systems. acs.org
Recent academic applications involving branched perfluoroalkanes like this compound include:
Environmental Source Tracking: Isomer profiles, including the presence of specific branched isomers, are used to differentiate between historical contamination from ECF processes and modern contamination from telomerization, which produces primarily linear compounds. nih.govresearchgate.netacs.org
Advanced Materials Science: The unique properties of branched fluorocarbons are being explored in the development of novel materials. For example, research has shown that using branched perfluorocarbon chains can create superhydrophobic and highly oleophobic surfaces. researchgate.net
Biomedical and Chemical Biology: Perfluorocarbons, valued for being both hydrophobic and lipophobic, are used to create nanoemulsions for applications like oxygen delivery. tandfonline.comnih.govmdpi.com The incorporation of fluorinated groups is also a tool for studying and manipulating biological systems, such as in protein engineering and for enhancing the efficacy of certain therapies. nih.gov
Interdisciplinary Research Landscape and Key Scholarly Objectives
Established Synthetic Routes to this compound
The synthesis of perfluorinated alkanes, particularly those with branched structures, is primarily achieved through two main industrial processes: Electrochemical Fluorination (ECF) and Direct Fluorination. A known synthetic pathway for this compound specifically involves the use of perfluoroisopentyl iodide as a starting material. chemicalbook.com
Electrochemical fluorination (ECF), also known as the Simons process, is a foundational method for producing perfluorinated organic compounds. rsc.org The process involves the electrolysis of an organic substrate dissolved in anhydrous hydrogen fluoride (B91410) (HF). numberanalytics.comgoogle.com At the anode, hydrogen atoms on the organic molecule are replaced by fluorine atoms. numberanalytics.com
For the synthesis of a compound like this compound, the hydrocarbon precursor, 2,7-dimethyloctane, would be subjected to ECF. A key challenge of the ECF process is that it often leads to a mixture of products, including both the desired fully fluorinated compound and various isomers and fragments resulting from carbon-carbon bond cleavage and skeletal rearrangements. rsc.org The process typically yields a higher proportion of linear isomers compared to branched ones, with ratios around 70-80% linear and 20-30% branched being common in the synthesis of other perfluorinated compounds like PFOA and PFOS. rsc.org This lack of selectivity can complicate the purification of the target branched isomer.
The ECF process does not involve the generation of free elemental fluorine; instead, the fluorination occurs at or near the anode surface. google.com The process is versatile and can be applied to a wide range of organic starting materials to produce highly stable, fully fluorinated products. google.comelectrosynthesis.com
Direct fluorination involves the reaction of a hydrocarbon with elemental fluorine gas (F₂), typically diluted with an inert gas like helium. This method is highly exothermic and requires careful temperature control to prevent fragmentation and uncontrolled reactions. numberanalytics.comsci-hub.se
A significant advantage of direct fluorination over ECF is its ability to better preserve the original carbon skeleton of the starting material, thereby minimizing structural rearrangements. sci-hub.se This is particularly important for synthesizing highly branched perfluorinated alkanes like this compound with high isomeric purity. By employing low temperatures and high dilution, unexpected isomerizations can be largely avoided. sci-hub.se However, issues can still arise, especially with heteroatom-containing compounds. sci-hub.se The process can be applied to straight-chain, branched-chain, and cyclic alkanes. google.com
Research into new synthetic methods for organofluorine compounds is ongoing, driven by the need for greater selectivity and milder reaction conditions. organic-chemistry.orgcecri.res.in While many novel methods focus on selective or partial fluorination, some principles could be extended to the synthesis of perfluorinated structures.
Emerging strategies often involve photocatalysis or new catalytic systems to achieve C-H fluorination. ucl.ac.uk For instance, photo-excited intermediates can perform hydrogen atom abstraction from aliphatic substrates, which then react with a fluorinating agent. ucl.ac.uk Another approach uses metal-catalyzed decomposition of reagents like ethyl diazoacetate for insertion into C-H bonds, a process that has been enhanced with perfluorinated ligands on the catalyst. acs.org
Furthermore, the "building-block" approach, where molecules are constructed from smaller, pre-fluorinated synthons, is a key strategy. electrosynthesis.com The synthesis of this compound from perfluoroisopentyl iodide is an example of this, where a larger molecule is built from a functionalized perfluorinated precursor. chemicalbook.com
| Synthetic Method | Description | Advantages | Disadvantages |
| Electrochemical Fluorination (ECF) | Electrolysis of the hydrocarbon precursor in anhydrous hydrogen fluoride. google.com | Well-established industrial process; versatile for many organic compounds. rsc.orggoogle.com | Low selectivity; often produces a mixture of isomers and fragments; potential for skeletal rearrangement. rsc.org |
| Direct Fluorination | Reaction of the hydrocarbon with elemental fluorine gas, often diluted. numberanalytics.com | High preservation of the original carbon skeleton; reduced isomerization. sci-hub.se | Highly exothermic and hazardous; requires precise control of reaction conditions. numberanalytics.com |
| Building-Block Synthesis | Assembly from smaller, pre-fluorinated and functionalized molecules. electrosynthesis.com | High selectivity and structural control. | Dependent on the availability of suitable functionalized perfluoro-precursors. |
Direct Fluorination Processes
Purification and Isolation Methodologies for High-Purity this compound
The crude product from fluorination processes is typically a complex mixture containing the desired perfluorinated compound, partially fluorinated intermediates, isomers, and fragmentation products. Achieving high purity for a specific isomer like this compound requires sophisticated separation techniques.
Given the similar boiling points of perfluoroalkane isomers, simple distillation is often ineffective. sciforum.net For example, the boiling point of this compound is reported as 144-145°C. fluorochem.co.uk Other isomers and closely related perfluorinated compounds produced during synthesis would likely have boiling points in a very narrow range.
Extractive or Heteroazeotropic Distillation is a more advanced and effective technique. This method involves adding an entrainer or separating agent to the mixture, which alters the relative volatilities of the components by forming azeotropes, specifically heteroazeotropes (azeotropes that are not miscible and form two liquid phases). sciforum.netgoogle.com This process has been successfully used to purify industrial fractions of perfluorinated cycloalkanes with close-boiling impurities, achieving purities greater than 99.8%. sciforum.net The separating agent can later be removed, often by washing with water. sciforum.net
Solid-phase extraction (SPE) is another valuable technique, particularly for isolating specific compounds from aqueous matrices, though it is more commonly applied in analytical chemistry for sample preparation. nih.gov Weak anion exchange SPE has been used to recover perfluorinated carboxylic acids, demonstrating the utility of phase-based separation for fluorinated compounds. nih.gov
Chemical Modifications and Derivatization of this compound for Specific Research Applications
Perfluoroalkanes like this compound are characterized by their extreme chemical inertness due to the strength of the carbon-fluorine bond. mdpi.com Direct functionalization of a saturated perfluoroalkane is exceptionally challenging and typically requires high-energy conditions that are often unselective. Therefore, derivatization strategies more commonly involve two main approaches:
Functionalizing the hydrocarbon precursor before the fluorination step.
Using a related, more reactive perfluorinated intermediate (e.g., a perfluoroalkyl iodide) to build the desired functionalized molecule.
Creating derivatives of this compound for specific applications, such as enhancing its properties for use as a solvent or in materials science, would likely follow the building-block approach. For instance, the synthesis of semifluorinated alkanes often involves the coupling of a perfluoroalkyl iodide with a hydrogenated segment. researchgate.net This strategy allows for the precise placement of functional groups.
While direct C-F bond functionalization of a perfluoroalkane is not a common strategy, research into the functionalization of C-H bonds in partially fluorinated alkanes is an active area. researchgate.netresearchgate.net These methods often use photocatalysis or transition-metal catalysts to achieve site-selective C-H activation, driven by the polar effects of the adjacent fluorinated groups. researchgate.net For example, silver complexes with perfluorinated ligands have shown enhanced activity for the functionalization of alkane C-H bonds. acs.orgresearchgate.netfigshare.com These principles highlight that introducing functionality is more feasible when a reactive site (like a C-H bond) is present.
Synthesis of Analogues and Related Perfluorinated Structures
The synthesis of analogues of this compound and related branched perfluorinated structures is a field of significant interest, driven by the unique properties these compounds exhibit. These properties include high thermal stability, chemical inertness, and low surface tension. numberanalytics.comrsc.org Methodologies for creating these complex molecules often involve specialized fluorination techniques or building-block approaches starting from smaller fluorinated precursors.
The primary strategies for synthesizing branched perfluoroalkanes and their analogues can be categorized into several main approaches: the fluorination of hydrocarbon precursors, the oligomerization of fluoro-olefins, and the coupling of perfluoroalkyl fragments.
One of the most fundamental methods for producing perfluorinated compounds is through electrochemical fluorination (ECF). numberanalytics.com This process involves the electrolysis of a hydrocarbon or its derivative in anhydrous hydrogen fluoride. The ECF process is known to produce a mixture of isomers, including both linear and branched structures. For instance, in the synthesis of perfluorooctanesulfonyl fluoride (POSF), a precursor to many per- and polyfluoroalkyl substances (PFAS), the resulting product typically contains 70-80% linear and 20-30% branched perfluorinated chains. rsc.org
Another significant pathway involves the oligomerization of fluoro-olefins, such as hexafluoropropene (B89477). Anionic oligomerization of hexafluoropropene is a well-established method for creating branched internal perfluoro-olefins. rsc.org These olefinic products can then undergo direct fluorination using elemental fluorine (F₂) to yield the corresponding saturated perfluoroalkanes. rsc.org A notable variation is photoinduced fluorination, where ultraviolet (U.V.) light is used during the reaction with fluorine gas. This technique has been shown to produce highly branched perfluoroalkanes through a mechanism that involves the elimination and re-addition of trifluoromethyl (•CF₃) radicals. rsc.org
The synthesis of partially fluorinated, or semifluorinated, alkanes represents an important class of analogues. These molecules contain distinct perfluorinated and hydrogenated segments. tandfonline.com A common strategy for their synthesis involves the radical addition of a perfluoroalkyl iodide to an alkene, followed by a reduction step to remove the iodine. google.com For example, 1-perfluorobutyl-2-methyl-propane can be synthesized by the addition of perfluoro-1-iodobutane to isobutylene (B52900) (formed from the dehydration of isopropanol), followed by reaction with a zinc/hydrochloric acid mixture. google.com
More complex, highly branched structures like tetrakis(perfluoroalkyl)alkanes can be assembled through multi-step sequences. One such reported synthesis involves:
The addition of allyl alcohol to a perfluoroalkyl iodide.
Dehalogenation of the resulting adduct with zinc.
A second addition of the created 3-perfluoro-n-alkyl-1-propene to another molecule of perfluoroalkyl iodide.
A final coupling reaction of the di-perfluoroalkyl-iodopropane product using zinc in acetic anhydride (B1165640) to yield the final tetrakis(perfluoroalkyl)alkane. researchgate.net
The tables below summarize various synthetic methodologies and the types of analogues produced.
Table 1: Synthetic Methodologies for Branched Perfluoroalkanes and Analogues
| Methodology | Precursors | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Electrochemical Fluorination (ECF) | Hydrocarbons or their derivatives (e.g., octanesulfonyl fluoride) | Anhydrous Hydrogen Fluoride, Electric Current | Mixture of linear and branched perfluoroalkanes | rsc.org |
| Photoinduced Direct Fluorination | Hexafluoropropene trimers (branched perfluoro-olefins) | Fluorine (F₂), U.V. Irradiation | Highly branched perfluoroalkanes (e.g., perfluoro-2,3,3,4-tetramethylpentane) | rsc.org |
| Radical Addition & Reduction | Perfluoroalkyl iodide, Alkene | Radical initiator (e.g., AIBN), Zn/HCl | Partially fluorinated branched alkanes | google.com |
| Multi-step Coupling | Perfluoroalkyl iodide, Allyl alcohol | Zn, Acetic anhydride | Tetrakis(perfluoroalkyl)alkanes | researchgate.net |
Table 2: Examples of Synthesized Branched Perfluorinated Analogues
| Compound Name | Structure | Synthetic Approach | Reference |
|---|---|---|---|
| Perfluoro-2,3,3,4-tetramethylpentane | C₉F₂₀ | Photoinduced fluorination of hexafluoropropene trimer | rsc.org |
| Perfluoro-2,3,4-trimethylpentane | C₈F₁₈ | Photoinduced fluorination of hexafluoropropene trimer | rsc.org |
| 1-Perfluorobutyl-2-methyl-propane | CF₃(CF₂)₃CH₂CH(CH₃)₂ | Radical addition of perfluoro-1-iodobutane to isobutylene | google.com |
| Perfluoroisononyl-n-alkanes | (CF₃)₂CF(CF₂)₆(CH₂)ₙH | Not specified, but a type of semifluorinated alkane | tandfonline.com |
High-Resolution Spectroscopic Techniques for Structural Elucidation and Conformational Analysis
High-resolution spectroscopic methods are indispensable for unequivocally determining the molecular structure and conformational properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F and ¹³C NMR, serves as a cornerstone for the structural verification of this compound.
¹⁹F NMR Spectroscopy: Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is an exceptionally powerful tool for analyzing fluorinated compounds. alfa-chemistry.com The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, allowing for the differentiation of fluorine atoms in various positions within the molecule. alfa-chemistry.comnih.gov For this compound, distinct signals are expected for the trifluoromethyl (CF₃) groups and the difluoromethylene (CF₂) and monofluoromethine (CF) moieties along the carbon chain.
The structure of this compound—(CF₃)₂CFCF₂CF₂CF₂CF₂CF(CF₃)₂—predicts several distinct fluorine environments. The four CF₃ groups are chemically equivalent, as are the two CF groups. The CF₂ groups, however, will exhibit different chemical shifts depending on their proximity to the branched ends of the molecule. The chemical shifts are typically referenced against CFCl₃. nih.govucsb.edu General chemical shift ranges for perfluorinated alkanes suggest that CF₃ groups appear between -70 and -80 ppm, while CF₂ and CF groups resonate further downfield. ucsb.edu
¹³C NMR Spectroscopy: While less sensitive than ¹⁹F NMR, ¹³C NMR provides crucial information about the carbon skeleton of the molecule. The carbon signals are split by the attached fluorine atoms, a phenomenon known as C-F coupling, which can provide additional structural confirmation. The ¹³C chemical shifts are influenced by the number of fluorine substituents on the carbon atom. In this compound, distinct resonances are anticipated for the carbon atoms of the CF₃, CF, and the different CF₂ groups.
| Expected ¹⁹F NMR Data for this compound | |
| Functional Group | Expected Chemical Shift Range (ppm vs. CFCl₃) |
| -CF₃ | -70 to -80 |
| -CF₂- (internal) | -110 to -130 |
| -CF- | -170 to -190 |
| Expected ¹³C NMR Data for this compound | |
| Carbon Type | Expected Chemical Shift Range (ppm) |
| C-F₃ | 115 - 125 |
| C-F₂ | 105 - 115 |
| C-F | 90 - 100 |
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis
FTIR Spectroscopy: The FTIR spectrum of a perfluoroalkane is typically dominated by very strong absorption bands corresponding to C-F stretching vibrations. For this compound, these intense bands are expected in the region of 1100-1350 cm⁻¹. researchgate.net The complexity of the spectrum in this region can provide a unique fingerprint for the molecule. The absence of significant C-H stretching bands (around 2850-3000 cm⁻¹) is a key indicator of the perfluorinated nature of the compound.
| Expected Vibrational Spectroscopy Data for this compound | |
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| C-F Stretching (FTIR) | 1100 - 1350 (very strong) |
| C-C Stretching | 700 - 1200 |
| CF₂ and CF₃ Deformation Modes | 200 - 600 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact molecular weight of this compound and for elucidating its structure through analysis of its fragmentation patterns. thermofisher.com
The molecular formula of this compound is C₁₀F₂₂. fluorochem.co.uk Using high-resolution mass spectrometry, the monoisotopic mass can be determined with high accuracy, allowing for unambiguous confirmation of the elemental composition.
Electron ionization (EI) is a common technique used in conjunction with mass spectrometry. The fragmentation of perfluoroalkanes under EI conditions is characterized by the cleavage of C-C bonds, leading to the formation of a series of perfluoroalkyl cations. The relative abundances of these fragment ions can provide information about the branching of the carbon chain. For this compound, characteristic fragments would be expected from the loss of CF₃, C₂F₅, and larger perfluorinated alkyl radicals. The observation of ions corresponding to [C₄F₉]⁺ and [C₅F₁₁]⁺ would be indicative of the branched structure.
| Expected HRMS Fragmentation Data for this compound (C₁₀F₂₂) | |
| Fragment Ion | m/z (nominal) |
| [CF₃]⁺ | 69 |
| [C₂F₅]⁺ | 119 |
| [C₃F₇]⁺ | 169 |
| [C₄F₉]⁺ | 219 |
| [M-CF₃]⁺ | 469 |
| [M]⁺ | 538 |
Chromatographic Separations and Advanced Detection Methods for this compound and Related Species
Chromatographic techniques are essential for the separation of this compound from complex matrices and for the assessment of its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and semi-volatile perfluorinated compounds like this compound. tandfonline.comtandfonline.comresearchgate.netanchem.plosti.gov
In GC, the compound is vaporized and separated from other components based on its boiling point and interactions with the stationary phase of the chromatographic column. This compound, with a boiling point of 144-145°C, is well-suited for GC analysis. fluorochem.co.uk A non-polar or mid-polar column is typically used for the separation of perfluoroalkanes. The retention time of the compound is a characteristic property under specific chromatographic conditions.
The mass spectrometer detector provides both qualitative and quantitative information. By operating the MS in selected ion monitoring (SIM) mode, specific fragment ions characteristic of this compound can be monitored, leading to high sensitivity and selectivity for trace analysis. researchgate.net Full scan mode allows for the acquisition of the complete mass spectrum, which can be used for identification by comparison with spectral libraries.
| Typical GC-MS Parameters for Perfluoroalkane Analysis | |
| Parameter | Condition |
| Column | Phenyl-arylene polymer or similar |
| Injector Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 50°C to 300°C) |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| Detector | Quadrupole or Time-of-Flight (TOF) Mass Spectrometer |
High-Performance Liquid Chromatography (HPLC) for Related Perfluorinated Compounds
While GC-MS is the preferred method for volatile perfluoroalkanes, High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of a broader range of perfluorinated compounds, particularly those that are less volatile or thermally labile, such as perfluorinated carboxylic acids (PFCAs) and perfluorinated sulfonic acids (PFSAs) which may be present as related species or impurities. 3m.comnih.govnih.govmdpi.commeasurlabs.comfda.govnih.gov
For the analysis of non-polar compounds like this compound itself, reversed-phase HPLC with a C18 or a specialized fluorous stationary phase could be employed, using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. However, detection of non-functionalized perfluoroalkanes by standard UV-Vis detectors is not feasible due to the lack of a chromophore. Therefore, coupling HPLC with mass spectrometry (HPLC-MS) is essential for their detection and quantification. mdpi.com
HPLC-MS, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is the state-of-the-art method for the analysis of many classes of perfluorinated compounds. nih.gov While this compound is not ideally suited for ESI, related acidic or ionic perfluorinated compounds can be readily analyzed with high sensitivity. 3m.commeasurlabs.comfda.gov
| Typical HPLC-MS Parameters for Perfluorinated Compound Analysis | |
| Parameter | Condition |
| Column | C18 or Fluorous stationary phase |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Photoionization (APPI) |
| Detector | Tandem Mass Spectrometer (MS/MS) |
Specialized Chromatographic Columns and Stationary Phases for Fluorinated Compounds
The analysis of fluorinated compounds such as this compound often requires specialized chromatographic techniques due to their unique physicochemical properties. Both gas chromatography (GC) and liquid chromatography (LC) can be employed, with the choice of column and stationary phase being critical for achieving effective separation and detection.
Gas Chromatography (GC): Given its volatility (Boiling Point: 144-145°C) and thermal stability, this compound is well-suited for analysis by gas chromatography. fluorochem.co.uk The separation of this branched perfluorinated alkane from other isomers or impurities can be achieved using various capillary columns.
Nonpolar Stationary Phases: Standard nonpolar phases, such as those based on polydimethylsiloxane (B3030410) (e.g., OV-101), are commonly used for the analysis of volatile fluorinated compounds. researchgate.net Retention on these columns is primarily governed by the boiling point and van der Waals interactions. The retention indices of fluoroalkylarenes have been characterized on such phases. researchgate.net
Polar Stationary Phases: While less common for non-functionalized perfluorocarbons, polar stationary phases can offer alternative selectivity. For instance, studies on fluoroalkylarenes have used polar inorganic sorbents like silica (B1680970) gels (e.g., Silipor 75, Silipor 600) to provide different retention mechanisms compared to nonpolar phases. researchgate.net
Derivatization: For less volatile or more polar perfluorinated compounds like perfluorocarboxylic acids (PFCAs), derivatization is often necessary to increase volatility for GC analysis. researchgate.net However, for a perfluorinated alkane like this compound, direct injection is typical.
The high resolution of capillary GC is particularly advantageous for separating branched isomers, a relevant feature for analyzing technical mixtures of compounds like this compound. researchgate.net
Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is a primary technique for the analysis of many per- and polyfluoroalkyl substances (PFAS), especially when coupled with mass spectrometry (LC-MS/MS). measurlabs.com The choice of stationary phase is crucial for retaining and separating highly fluorinated molecules.
Fluorinated Stationary Phases: These are specifically designed for the analysis of organofluorine compounds. They operate on the principle of "fluorous-fluorous" interactions, providing enhanced retention for fluorinated molecules compared to their non-fluorinated counterparts. The retention generally increases with the fluorine content and hydrophobic character of the analyte. These phases can be used in reversed-phase mode with common solvent systems.
Fluoro-alkyl Phases: Columns with fluorinated alkyl chains (e.g., fluoro-octyl) can exhibit different selectivities compared to traditional C18 columns, offering improved retention for some fluorinated compounds. solubilityofthings.com
Pentafluorophenyl (PFP) Phases: These phases contain a pentafluorophenyl group, often attached via a propyl spacer to the silica surface. PFP columns provide a unique selectivity due to multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and charge-transfer interactions. kore.co.uk They are particularly effective for separating molecules containing fluorine atoms and aromatic rings. kore.co.uk
Conventional Reversed-Phase Columns (C18): Standard C18 columns are widely used for PFAS analysis. For short-chain PFAS, retention can be weak, but for longer-chain compounds, the hydrophobic interactions between the fluorocarbon tail and the C18 ligand provide good retention and separation.
Polymeric and Other Phases: For highly polar analytes, other phases like hydrophilic interaction chromatography (HILIC) or porous graphitic carbon (PGC) can be used. measurlabs.com However, for a non-polar compound like this compound, these are less relevant.
To prevent background contamination from the HPLC system itself, a "delay column" is often installed before the injector to trap system-related PFAS, ensuring accurate trace-level analysis. measurlabs.com
Table 1: Comparison of Chromatographic Stationary Phases for Fluorinated Compound Analysis
| Stationary Phase Type | Primary Retention Mechanism(s) | Typical Analytes | Applicability to this compound |
|---|---|---|---|
| Gas Chromatography | |||
| Polydimethylsiloxane (nonpolar) | van der Waals forces, boiling point separation | Volatile and semi-volatile organic compounds, including fluorinated ones. researchgate.net | High: Suitable for direct analysis due to its volatility and thermal stability. |
| Liquid Chromatography | |||
| C18 (Octadecylsilane) | Hydrophobic interactions | Broad range of non-polar to moderately polar compounds, including many PFAS. | Moderate: Can provide retention, but may have limited selectivity compared to specialized phases. |
| Fluorinated Alkyl | Hydrophobic and fluorous-fluorous interactions | Fluorinated compounds. solubilityofthings.com | High: Enhanced retention and selectivity based on fluorous interactions are expected. |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, dipole-dipole, charge-transfer interactions | Aromatic and halogenated compounds. kore.co.uk | Moderate: Lacks aromatic character for π-π interactions, but dipole and hydrophobic interactions could play a role. |
Interfacial and Surface Analytical Techniques (if applicable)
As a perfluorocarbon, this compound exhibits distinct interfacial properties and can be characterized using advanced surface-sensitive analytical techniques.
Interfacial Properties: this compound is a liquid at room temperature characterized by low surface tension. solubilityofthings.com Unlike perfluorinated compounds with polar functional groups (e.g., PFOA, PFOS), which act as surfactants and readily adsorb at interfaces like air-water, this compound is a non-functionalized alkane. nih.gov It lacks a hydrophilic head group and is therefore not amphiphilic. Its interfacial behavior is dominated by its strong hydrophobicity and lipophobicity, leading it to phase-separate from both aqueous and hydrocarbon-based liquids.
Surface Analytical Techniques: When this compound is present on a material's surface, either as a coating or as a contaminant, several high-vacuum techniques can provide detailed chemical information.
X-ray Photoelectron Spectroscopy (XPS): XPS is a highly surface-sensitive technique that provides elemental composition and chemical state information from the top few nanometers of a surface. nih.govd-nb.info For a surface containing this compound, XPS can:
Detect Fluorine: Unambiguously identify the presence of fluorine.
Identify Chemical Bonding: High-resolution scans of the Carbon 1s (C 1s) region can distinguish between different carbon-fluorine bonds. CF₂ groups are typically found around 292 eV, while CF₃ groups appear at a higher binding energy of approximately 293 eV. nih.gov This allows for confirmation of the perfluorinated nature of the surface layer. nih.govresearchgate.net
Quantify Elemental Composition: Provide the atomic percentage of fluorine, carbon, and other elements on the surface.
Perform Depth Profiling: When combined with an ion sputtering gun, XPS can analyze the composition as a function of depth, revealing the thickness of a fluorocarbon layer. nih.gov
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is another extremely surface-sensitive technique that analyzes the elemental and molecular composition of the outermost atomic layers of a sample. kore.co.ukmeasurlabs.com It involves bombarding the surface with a primary ion beam and analyzing the mass-to-charge ratio of the ejected secondary ions. measurlabs.comuwo.ca
Molecular Information: ToF-SIMS can detect molecular fragments characteristic of the compound of interest. Perfluorocarbons are characterized by fragment ions such as C⁺, CF⁺, CF₃⁺, and other CₓFᵧ⁺ ions. uwo.ca
High Sensitivity: The technique offers very high sensitivity, capable of detecting contaminants at the ppm to ppb level. measurlabs.com
Chemical Imaging: ToF-SIMS can generate high-resolution chemical maps of a surface, showing the spatial distribution of specific molecules or elements, which is useful for identifying small particles or areas of contamination. uwo.ca
Table 2: Surface Analytical Techniques for this compound
| Technique | Information Provided | Sensitivity/Depth | Application for this compound |
|---|---|---|---|
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical bonding states (e.g., CF₂, CF₃). nih.govrsc.org | Surface-specific (top 1-10 nm). nih.gov | Confirming the presence of a perfluorinated layer and identifying its chemical nature. |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Elemental and molecular composition, chemical imaging. kore.co.ukuwo.ca | Outermost 1-2 nm. kore.co.uk | Identifying specific molecular fragments (CₓFᵧ⁺) and mapping the distribution of the compound on a surface. uwo.ca |
Table 3: Predicted Physicochemical and Analytical Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀F₂₂ | fluorochem.co.ukbiosynth.com |
| Molecular Weight | 538.075 g/mol | fluorochem.co.uk |
| Boiling Point | 144 - 145 °C | fluorochem.co.uk |
| State at Room Temp. | Liquid | fluorochem.co.uksolubilityofthings.com |
| Relative Density | 1.848 | fluorochem.co.uk |
| Predicted Collision Cross Section (CCS) using CCSbase | ||
| [M+H]⁺ | 169.9 Ų | |
| [M+Na]⁺ | 175.2 Ų | |
| [M-H]⁻ | 177.9 Ų |
CCS data is computationally predicted and serves as a reference for mass spectrometry-based structural analysis.
Interactions with Solvents and Cosolvents: Solvation Thermodynamics and Phase Behavior
The interactions of this compound with solvents are dictated by its nonpolar nature and weak intermolecular forces. Perfluoroalkanes are known to be both hydrophobic and lipophobic, leading to limited miscibility with many common solvents.
Solvation Thermodynamics The solvation of gases in perfluoroalkanes, including branched isomers like this compound, is a notable area of study. Perfluorocarbons are excellent solvents for gases such as oxygen, xenon, and radon. ua.ptresearchgate.net This high solubility is attributed to the weak intermolecular interactions within the perfluorinated solvent, which creates larger and more numerous cavities for gas molecules to occupy compared to hydrocarbon counterparts. ua.pt The thermodynamics of solution, including the enthalpy and entropy of solution, provide insight into these interactions. For instance, studies on the solubility of oxygen in various perfluoroalkanes have shown that the enthalpy of solution is influenced by the molecular structure of the perfluorocarbon. ua.pt Specifically, interactions between oxygen and the terminal CF3 groups are stronger than with other fluorinated groups. ua.pt
The mixing of perfluoroalkanes with non-fluorinated solvents is typically characterized by large positive deviations from ideality, indicating that the process is strongly endothermic (enthalpy of mixing, H_E_ > 0) and results in a large positive Gibbs free energy of mixing (G_E_ > 0). researchgate.net This unfavorable interaction energy is a primary driver for the poor solubility of perfluorocarbons in many organic solvents.
Phase Behavior The limited miscibility of this compound with many hydrocarbons and other organic solvents leads to the formation of biphasic or multiphasic systems. This behavior is the foundation of "fluorous chemistry," where a fluorinated phase can be used to easily separate fluorous-tagged catalysts or products from a reaction mixture in an organic or aqueous phase. 20.210.105 The phase behavior is highly dependent on the nature of the cosolvent and temperature. For example, mixtures of perfluoroalkanes and alkanes often exhibit liquid-liquid equilibrium (LLE) with an upper critical solution temperature (UCST), above which the components become miscible.
Table 1: Gas Solubility in Selected Perfluorocarbons This table presents Ostwald coefficients (L) for the solubility of various gases in perfluorocarbons, illustrating their high gas-dissolving capacity.
| Gas | Perfluorocarbon Solvent | Temperature (K) | Ostwald Coefficient (L) |
|---|---|---|---|
| Oxygen (O₂) | Perfluoro-n-octane | 298.15 | 0.41 |
| Xenon (Xe) | Perfluoro-n-hexane | 298.15 | 1.19 |
Note: Data is generalized from studies on linear perfluoroalkanes as specific data for this compound is limited. The trend of high gas solubility is applicable to branched isomers.
Interfacial Phenomena and Wetting Properties in Heterogeneous Systems
The interfacial properties of this compound are characterized by very low surface tension and poor wettability on many surfaces.
Interfacial Tension Perfluorinated liquids, including this compound, possess some of the lowest known surface tensions among liquids. This is a direct consequence of the weak van der Waals forces between the fluorinated molecules. When in contact with another immiscible liquid, such as water or a hydrocarbon, the interfacial tension is also significant. The interfacial tension (IFT) between two immiscible liquids arises from the unbalanced forces experienced by molecules at the interface. kinampark.comuobasrah.edu.iq While Antonoff's rule provides a basic prediction, more complex models like the Girifalco–Good correlation are needed for accurate descriptions, especially for systems involving polar molecules. kinampark.com The IFT of perfluorocarbon-water and perfluorocarbon-hydrocarbon systems is a critical parameter in applications like emulsions and multiphase reactions.
Wetting Properties Wettability describes the tendency of a liquid to spread over a solid surface in the presence of another immiscible fluid. uobasrah.edu.iq Due to its low surface energy, this compound generally exhibits poor wetting on higher-energy surfaces. The contact angle, which is the angle a liquid droplet makes with a solid surface, is a direct measure of wettability. For a liquid like this compound on a solid surface in air, a high contact angle would indicate poor wetting. In a three-phase system (e.g., oil, water, and a solid surface), the wetting preference is determined by the balance of interfacial tensions. uobasrah.edu.iq The roughness of the solid surface can also significantly influence the effective solid-liquid interfacial tension and thus the wetting behavior. arxiv.org
Role of this compound as an Inert Medium in Chemical Reaction Environments
An inert solvent serves as a medium for reactants to mix and react without participating in the chemical transformation itself. quora.comjacomex.comquora.com Perfluorinated compounds like this compound are often considered highly inert due to the strength and stability of the C-F bond, making them suitable for use as reaction media in specific contexts.
The choice of solvent can significantly influence the rate and selectivity of a chemical reaction. researchgate.net In a perfluorinated medium like this compound, the solvent's primary influence stems from its physical properties rather than direct chemical interaction. Its low polarity and weak solvating power for polar or ionic species can dramatically alter reaction pathways compared to conventional solvents.
For reactions involving nonpolar reactants, the inertness of the perfluorinated solvent ensures that it does not interfere with the desired chemical transformation. However, for reactions involving charged intermediates or transition states, the nonpolar environment can destabilize these species, potentially slowing down the reaction rate. Conversely, this can sometimes be used to enhance the selectivity of a reaction by disfavoring certain pathways that proceed through polar intermediates. The kinetics of reactions, such as those involving radicals, can also be affected by the unique gas solubility properties of perfluorinated solvents. rsc.orgfrontiersin.org
The most significant application of this compound as a reaction medium is in multiphase systems, particularly fluorous biphasic catalysis. In this technique, a catalyst is modified with a perfluoroalkyl chain (a "fluorous ponytail"), which makes it highly soluble in a perfluorinated solvent but poorly soluble in common organic or aqueous solvents.
The reaction process typically involves:
Reactants are dissolved in a conventional solvent (e.g., toluene (B28343) or water).
This solution is mixed with the perfluorinated solvent (e.g., this compound) containing the fluorous-tagged catalyst.
The reaction is carried out, often at an elevated temperature to achieve a single phase for faster reaction, or as a two-phase system where the reaction occurs at the interface.
Upon completion, the mixture is cooled, causing the phases to separate. The product remains in the conventional solvent phase, while the expensive or toxic catalyst is retained in the fluorous phase.
The fluorous phase containing the catalyst can then be easily separated and reused.
This approach simplifies catalyst recovery and product purification, which are key principles of green chemistry. 20.210.105
Influence on Reaction Kinetics and Selectivity in Perfluorinated Media
Mechanisms of Interaction with Advanced Materials and Surfaces
The interaction of this compound with materials like polymers and porous solids is governed by its chemical inertness and physical properties such as molecular size and low surface energy.
When interacting with polymers, this compound is unlikely to act as a strong solvent or swelling agent for most common polymers due to its lipophobicity. However, for fluorinated polymers (e.g., Teflon), there can be a higher degree of compatibility. The interaction is primarily through weak van der Waals forces. The inert nature of perfluorocarbons means they are less likely to chemically degrade or react with the polymer matrix, even at elevated temperatures. core.ac.uk
In the context of porous materials, such as silica, zeolites, or metal-organic frameworks (MOFs), the interaction is largely one of physical adsorption and capillary effects. The ability of this compound to penetrate porous structures depends on the pore size and the surface chemistry of the material. Its low surface tension allows it to potentially enter very small pores. As an inert fluid, it can be used as a medium to carry reactants into a porous catalyst or to study the transport properties of the material without inducing chemical changes on the surface.
Table 2: Physical Properties of this compound This table provides key physical property data for this compound.
| Property | Value | Unit | Source |
|---|---|---|---|
| Molecular Weight | 538.07 | g/mol | chemeo.com |
| Normal Boiling Point | 144 to 145 | °C | fluorochem.co.uk |
| Relative Density | 1.848 | g/cm³ | fluorochem.co.uk |
| Enthalpy of Vaporization (ΔvapH°) | 48.80 ± 1.10 | kJ/mol | chemeo.com |
Applications of Perfluoro 2,7 Dimethyloctane in Advanced Materials Science and Engineering
Role in the Development of Specialized Coatings and Surface Modifications
Perfluorinated compounds are widely used to create specialized coatings and surface treatments due to their unique surface properties. nih.govcore.ac.uk The presence of a dense array of C-F bonds results in materials with very low surface energies, which in turn imparts non-stick (abhesive) and repellent properties to both water and oils. core.ac.ukmdpi.com These characteristics are central to the performance of protective coatings on products ranging from textiles and food packaging to industrial components. nih.gov
Coatings formulated with or containing perfluorinated substances provide a durable, low-friction surface that resists wear and chemical attack. mdpi.comoerlikon.com Thin film technologies, for example, can be used to apply these advanced coatings, extending the lifespan of functional surfaces and reducing maintenance requirements in harsh environments. oerlikon.com While there is a regulatory shift away from certain long-chain PFAS compounds, the fundamental chemistry that provides these desirable surface properties remains a key area of materials research. oerlikon.compowdercoatedtough.com The development of new formulations seeks to replicate the high performance of traditional fluorinated coatings in terms of durability, hardness, and stain resistance. powdercoatedtough.com
Table 2: Functional Properties of Fluorinated Coatings
| Property | Description | Scientific Basis |
|---|---|---|
| Hydrophobicity & Oleophobicity | Repels water and oils/stains. core.ac.uk | The low surface energy of fluorinated compounds prevents liquids from wetting the surface. core.ac.uk |
| Low Coefficient of Friction | Provides excellent lubricity and non-stick characteristics. mdpi.com | Weak intermolecular forces (van der Waals forces) at the surface reduce adhesion and friction. core.ac.uk |
| Chemical & Thermal Stability | Resists degradation from chemical exposure and high temperatures. mdpi.com | The carbon-fluorine bond is exceptionally strong and stable. nih.govmdpi.com |
| Durability | Offers protection against mechanical wear and abrasion. oerlikon.com | The inherent stability of the coating material contributes to a long service life. oerlikon.com |
Integration into Heat Transfer Fluids and Coolants for Electronic Systems and High-Performance Devices
Perfluorinated liquids, including Perfluoro-2,7-dimethyloctane, are premier fluids for thermal management in high-performance electronic systems. 3m.comdakenchem.com Their use as coolants is critical in applications where conventional air or water cooling is insufficient, such as in supercomputers, data center servers, power converters, and semiconductor manufacturing equipment. 3m.comwikipedia.orgbesttechnologyinc.com
The primary advantages of these fluids are their excellent dielectric properties, high thermal stability, and chemical inertness. dakenchem.combesttechnologyinc.com Being electrically non-conductive, they can be used in direct contact with live electronics without causing short circuits, a method known as immersion cooling. besttechnologyinc.com This allows for highly efficient and uniform heat removal directly from the source. dakenchem.com
Fluorinated coolants are designed for both single-phase and two-phase cooling systems. wikipedia.org In single-phase systems, the liquid circulates to transfer heat. In two-phase applications, the fluid boils at the component's surface, removing a large amount of heat through the latent heat of vaporization, which is a highly efficient cooling mechanism. wikipedia.org this compound's boiling point of approximately 144-145°C falls within the range of fluids used for these applications. biosynth.comfluorochem.co.uk The composition of these single-component fluids does not change over time, ensuring consistent performance. 3m.com
Table 3: Properties of Selected Fluorinated Heat Transfer Fluids
| Compound / Product | Chemical Family | Boiling Point (°C) | Liquid Range (°C) | Key Application Areas |
|---|---|---|---|---|
| This compound | Perfluorocarbon (PFC) | 144 - 145 biosynth.comfluorochem.co.uk | ~ -118 to 144 biosynth.com | High-temperature heat transfer |
| 3M™ Fluorinert™ FC-3283 | Perfluorocarbon (PFC) | 128 3m.com | -50 to 128 3m.com | Semiconductor manufacturing, data centers 3m.com |
| 3M™ Fluorinert™ FC-72 | Perfluorohexane (C₆F₁₄) | 56 wikipedia.org | N/A | Low-temperature, two-phase cooling wikipedia.org |
| 3M™ Fluorinert™ FC-70 | Perfluorotripentylamine | 215 wikipedia.org | N/A | Very high-temperature applications wikipedia.org |
Exploration in Lubrication and Tribology Research for Demanding Environments
In the field of tribology, perfluorinated compounds are investigated for their potential as high-performance lubricants, especially in environments where conventional hydrocarbon-based lubricants would fail. mdpi.com Their defining characteristics—high thermal stability, chemical inertness, and inherent lubricity—make them suitable for reducing friction and wear in diverse and demanding mechanical systems. mdpi.comresearchgate.net
The lubrication mechanism of fluorinated compounds often involves the formation of a thin, stable film on the interacting surfaces. ensingerplastics.com This boundary film separates the moving parts, reducing direct contact and minimizing wear. Perfluoropolyethers (PFPEs) are a well-known class of fluorinated lubricants used extensively in the aerospace and computer industries, often as films just a few nanometers thick on magnetic hard disks. tribologia.org
Research explores the tribological performance of various PFAS composites and additives. mdpi.com The strong carbon-fluorine bond provides exceptional resistance to thermal and oxidative breakdown, while the low surface energy and weak intermolecular forces contribute to a low coefficient of friction. core.ac.ukmdpi.com This makes fluorinated fluids and greases effective under conditions of high temperature, aggressive chemical exposure, and high vacuum. mdpi.comtribologia.org
Table 4: Tribological Performance of Materials Containing PFAS
| Material System | Operational Conditions | Coefficient of Friction (COF) | Wear Resistance |
|---|---|---|---|
| PVDF + Carbon Nanorod (CNR) Composite | Not specified | Described as low | Described as high mdpi.com |
| PTFE Coatings | Varied | Described as low mdpi.com | Described as resilient at high temperatures mdpi.com |
| Perfluoropolyether (PFPE) Lubricants | Applied to hard disks | Not specified | Studied for wear durability mdpi.com |
Applications in Membrane Technologies for Selective Separations
Membrane-based separation is an energy-efficient technology with significant industrial applications, including gas and vapor separation. rsc.org Perfluorinated polymers are highly attractive materials for fabricating these membranes due to their outstanding chemical and thermal stability, which allows them to operate in harsh industrial conditions. mdpi.comrsc.org
While this compound is not a polymer itself, it plays a crucial role as a specialized solvent. Many advanced amorphous perfluoropolymers, which possess superior gas transport properties, are not soluble in common organic solvents. mdpi.comresearchgate.net However, they are soluble in select fluorinated solvents, such as perfluorohexane. mdpi.comsemanticscholar.org This solubility is essential for processing the polymers and casting them into the thin, uniform films required for membrane applications. mdpi.com Therefore, perfluorinated alkanes like this compound are enabling components in the manufacturing of high-performance separation membranes.
Membranes made from these perfluoropolymers, such as those based on perfluorodioxolanes, exhibit excellent performance, often surpassing the theoretical "upper bound" for the trade-off between permeability and selectivity for important gas pairs like He/CH₄ and N₂/CH₄. mdpi.comrsc.org This makes them promising for applications such as helium recovery, hydrogen purification, and natural gas sweetening. mdpi.comrsc.org
Table 5: Gas Separation Performance of Selected Perfluoropolymer Membranes
| Polymer Type | Gas Pair | Permeability (Barrer) | Selectivity (α) | Reference |
|---|---|---|---|---|
| Perfluorodioxolane Copolymers | He/CH₄ | ~100 - 1000 | >100 | rsc.org |
| Perfluorodioxolane Copolymers | H₂/CH₄ | ~100 - 1000 | >10 | rsc.org |
| Perfluorodioxolane Copolymers | N₂/CH₄ | ~10 - 100 | >2 | rsc.org |
| Commercial Perfluoropolymers (e.g., Teflon AF, Hyflon AD) | He/CH₄ | High | Moderate | mdpi.com |
Environmental Occurrence, Distribution, and Mechanistic Fate of Perfluoro 2,7 Dimethyloctane
Environmental Sampling and Advanced Monitoring Methodologies
The detection of Perfluoro-2,7-dimethyloctane (also known as PF-3,7-DMOA) in environmental matrices relies on sophisticated analytical techniques capable of identifying specific PFAS compounds, often at trace concentrations.
Analytical Methods: Advanced analytical methods are essential for the accurate quantification of this compound in complex environmental samples. The most common and effective methods include:
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS): This is the gold standard for PFAS analysis, offering high sensitivity and selectivity. It is used to detect a wide range of PFAS, including PF-3,7-DMOA, in water, soil, and consumer products. measurlabs.comfoodandnutritionjournal.orgresearchgate.netshimadzu.com
High-Resolution Mass Spectrometry (HRAM): Techniques like HRAM with Data-Independent Acquisition (DIA) are employed for untargeted screening of PFAS in water samples, which can help in the identification of a broad spectrum of compounds, including PF-3,7-DMOA. shimadzu.comlcms.cz
These methods are often part of standardized procedures, such as those adapted from US EPA Method 1633, for the analysis of PFAS in various environmental media. measurlabs.com
Monitoring Programs and Environmental Detections: this compound is included in the analyte lists of several environmental monitoring programs, indicating its relevance as a contaminant of interest.
Atmospheric Monitoring: It is part of the atmospheric monitoring program in Norway, which tracks long-range transboundary air pollutants. researchgate.net
Aquatic Environment: It has been recommended for monitoring in the Baltic Sea environment. ngwa.org
Landfill Leachate and Sediments: Studies in Norway have included PF-3,7-DMOA in the analysis of landfill leachates and sediments. While one study did not detect it above the limit of quantification in leachate samples, it was identified as a dominant long-chain compound in landfill sediments, with concentrations ranging from 8.5 to 120 µg/kg. researchgate.netunh.edu
Consumer Products: A study on fast-food packaging in the Philippines detected PF-3,7-DMOA, with one sample showing it as the most abundant PFAS compound at a concentration of 89.8 ng/100 cm². foodandnutritionjournal.orgresearchgate.net
The inclusion of this compound in these monitoring efforts highlights the growing recognition of the need to understand the environmental presence of branched PFAS isomers.
Table 1: Environmental Monitoring and Detection of this compound
| Environmental Matrix | Location/Study | Method | Findings |
|---|---|---|---|
| Food Packaging | Philippines | LC-MS | Detected; Highest concentration of 89.8 ng/100 cm² in one sample. foodandnutritionjournal.orgresearchgate.net |
| Landfill Sediment | Norway | LC-MS/MS | Detected; Concentrations ranged from 8.5 to 120 µg/kg. unh.edu |
| Atmosphere | Norway | Not specified | Included in national atmospheric monitoring program. researchgate.net |
| Aquatic Environment | Baltic Sea | Not specified | Recommended for monitoring. ngwa.org |
| Water Sample | Not specified | HRAM-DIA | Identified with a spectral library match of 76%. lcms.cz |
Transport and Distribution Mechanisms in Environmental Compartments (Atmosphere, Hydrosphere, Pedosphere)
The movement and partitioning of this compound through the environment are governed by its physicochemical properties, particularly its branched structure, which differentiates its behavior from linear PFAS isomers.
Atmosphere: Long-range atmospheric transport is a primary mechanism for the global distribution of persistent pollutants like PFAS. researchgate.netnerc.ac.uk For branched isomers such as this compound, transport is more likely to occur through association with atmospheric particles, whereas linear isomers tend to be more prevalent in the gaseous phase. researchgate.net The detection of various PFAS, including precursors to compounds like this compound, in remote regions like the Arctic provides strong evidence for their capacity for long-range atmospheric transport. nerc.ac.uk
Hydrosphere: In aquatic systems, the transport of PFAS is primarily driven by advection and dispersion. itrcweb.org However, their distribution is heavily influenced by partitioning behavior. Due to their structure, branched PFAS isomers are generally more water-soluble and exhibit lower sorption to sediments compared to their linear counterparts. nih.gov This suggests that this compound may be more mobile in water, leading to wider distribution in aquatic environments. ngwa.org Its surfactant properties mean it can accumulate at air-water interfaces, which influences its transport in both surface water and the vadose zone. itrcweb.orgmdpi.com
Pedosphere: In the soil environment (pedosphere), the mobility of this compound is influenced by its tendency to sorb to soil particles. Research on similar branched PFAS indicates that they sorb less to soil and sediment than linear isomers. itrcweb.orgnih.gov This reduced sorption is attributed to the branched structure, which can hinder efficient packing and interaction with soil organic matter and mineral surfaces. frontiersin.org Consequently, this compound is expected to have a higher potential for leaching through the soil profile and contaminating groundwater compared to linear PFAS of the same carbon chain length. ngwa.org The sorption process is complex and can be influenced by soil pH, organic matter content, and the presence of other ions. frontiersin.org
Mechanistic Modeling of Environmental Persistence and Long-Range Transport
Mechanistic models are valuable tools for predicting the environmental fate, persistence, and long-range transport potential of chemicals. Several multimedia fate models, such as the Berkeley-Trent (BETR) model and fugacity-based models like QWASI, have been applied to PFAS. researchgate.netmdpi.com These models simulate the partitioning and movement of chemicals between different environmental compartments (air, water, soil, sediment, and biota). researchgate.net
However, there are currently no specific parameterizations within these models for this compound. Modeling the environmental fate of PFAS is challenging due to several factors:
Isomer-Specific Properties: Branched isomers like this compound have different physicochemical properties (e.g., solubility, vapor pressure, partitioning coefficients) than their linear counterparts, which requires isomer-specific model inputs. nih.govoup.com
Complex Sorption Behavior: The sorption of PFAS to soil and sediment is complex and not solely dependent on organic carbon content, involving electrostatic interactions and partitioning to interfaces, which are not always captured by standard models. mdpi.comfrontiersin.org
Data Gaps: A lack of empirical data on the degradation rates and partitioning behavior of emerging PFAS like this compound limits the accuracy of model predictions. youtube.com
Despite these challenges, the detection of this compound and other PFAS in remote environments like the Arctic confirms their potential for long-range transport, a key indicator of environmental persistence that these models aim to quantify. researchgate.netnerc.ac.uk Future modeling efforts will need to incorporate more detailed, isomer-specific data to accurately predict the environmental behavior of branched compounds like this compound. epa.gov
Theoretical and Computational Chemistry Studies of Perfluoro 2,7 Dimethyloctane
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum chemical calculations typically focus on static, single-molecule properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a system. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. byu.edu This approach provides a "computational microscope" to observe the dynamic behavior of liquids, gases, and solids.
For Perfluoro-2,7-dimethyloctane, MD simulations would be instrumental in understanding:
Liquid Structure: How the molecules arrange themselves in the liquid phase, which can be characterized by radial distribution functions.
Transport Properties: The calculation of diffusion coefficients, thermal conductivity, and viscosity.
Intermolecular Forces: Simulating the non-covalent interactions between this compound molecules, which are dominated by van der Waals forces. The accuracy of these simulations heavily depends on the quality of the force field, which parameterizes the potential energy of the system. byu.edu
Phase Transitions: Observing the processes of melting or boiling at an atomic level.
MD simulations are also used to calculate macroscopic properties like the dielectric constant by analyzing the response of molecular dipoles to an electric field over the course of the simulation. byu.edu
Computational Modeling of Solvation Properties and Phase Behavior
Computational models are essential for predicting how a substance will behave in different solvents and phases. Solvation models can be explicit, where individual solvent molecules are included in the simulation (as in MD), or implicit, where the solvent is treated as a continuous medium. These models are used to calculate key parameters that govern a compound's partitioning in the environment.
For this compound, important solvation properties have been predicted using computational methods. chemeo.com These include the water solubility (expressed as log10WS) and the octanol-water partition coefficient (logPoct/wat), which indicates the compound's hydrophobicity. chemeo.com These values are crucial for assessing environmental distribution and bioaccumulation potential.
Table 2: Computationally Modeled Solvation Properties of this compound
| Property | Value | Method |
|---|---|---|
| Log10 of Water solubility (log10WS) | -7.85 | Crippen Calculated Property chemeo.com |
Predictive Models for Environmental Transport and Fate Parameters
Predictive models for environmental transport and fate, such as fugacity-based multimedia models (e.g., SimpleBox), use the physicochemical properties of a chemical to estimate its distribution and persistence in the environment. novamechanics.com These models divide the environment into interconnected compartments (air, water, soil, sediment, biota) and calculate the chemical's concentration in each based on its properties and emission rates. novamechanics.com
The key input parameters for these models for this compound, such as molecular weight, vapor pressure, water solubility, and partition coefficients, are derived from experimental data or, frequently, from the computational models described above.
Table 3: Physicochemical Properties of this compound Used in Environmental Fate Modeling
| Property | Value | Unit | Source/Method |
|---|---|---|---|
| Molecular Weight | 538.075 | g/mol | fluorochem.co.uk |
| Normal Boiling Point | 144 to 145 | °C | fluorochem.co.uk |
| Vapor Pressure (Pvap) | 0.81 | kPa | Joback Calculated Property chemeo.com |
| Water Solubility (log10WS) | -7.85 | mol/L | Crippen Calculated Property chemeo.com |
Quantitative Structure-Property Relationship (QSPR) Modeling for Fluorinated Compounds
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of molecules (known as molecular descriptors) with a specific property of interest. core.ac.ukresearchgate.net These models are particularly useful for predicting the properties of compounds that have not been synthesized or tested experimentally. researchgate.net
For fluorinated compounds like this compound, QSPR models can predict a wide range of properties. Various properties for this specific molecule have been estimated using established QSPR methods like the Joback method and McGowan's method. chemeo.com These methods break down the molecule into its constituent groups or use topological indices to estimate macroscopic properties.
Table 4: Properties of this compound Predicted by QSPR Models
| Property | Value | Unit | QSPR Method |
|---|---|---|---|
| Standard Gibbs free energy of formation (ΔfG°) | -4224.10 | kJ/mol | Joback Calculated Property chemeo.com |
| Enthalpy of fusion at standard conditions (ΔfusH°) | 15.28 | kJ/mol | Joback Calculated Property chemeo.com |
| Critical Temperature (Tc) | 545.96 | K | Joback Calculated Property chemeo.com |
| Critical Pressure (Pc) | 1140.09 | kPa | Joback Calculated Property chemeo.com |
| Critical Volume (Vc) | 0.812 | m³/kmol | Joback Calculated Property chemeo.com |
Emerging Research Directions and Future Perspectives on Perfluoro 2,7 Dimethyloctane
Integration within Green Chemistry Principles and Sustainable Chemical Processes
The integration of Perfluoro-2,7-dimethyloctane into sustainable chemical frameworks is an area of growing importance, guided by the principles of green chemistry. mdpi.comnih.gov The core tenets of green chemistry, established to enhance the eco-efficiency of chemical processes, advocate for practices that minimize environmental impact from conception to disposal. mdpi.com These principles include the use of renewable feedstocks, designing for degradation, and enhancing energy efficiency, often through process intensification. wordpress.comnumberanalytics.comwordpress.comseqens.com
Historically, the drive towards greener chemical processes began in industrial applications long before the formalization of "Green Chemistry" in the 1990s, with early efforts focused on "Pollution Prevention". fupress.net For fluorinated compounds, the challenge lies in their inherent persistence, which conflicts with the principle of designing for degradation. wordpress.com While this compound's properties make it useful in certain applications, its alignment with green chemistry requires significant research. Future sustainable processes could explore its use in closed-loop systems to prevent environmental release or the development of bio-based routes for its synthesis, moving away from traditional petrochemical feedstocks. wordpress.com Flow chemistry and process intensification offer potential pathways to reduce waste and energy consumption in processes involving this compound. numberanalytics.comseqens.com However, there is a notable gap in published research specifically detailing the application of these green chemistry principles to the lifecycle of this compound.
Development of Novel Analytical Methodologies for Ultra-Trace Detection and Speciation
While specific standardized methods for this compound are not prominently detailed in the literature, methodologies developed for other PFAS are applicable. For instance, commercial PFAS analysis packages for plastics and other materials, which use LC-MS, include a wide range of fluorinated compounds. measurlabs.commeasurlabs.com Notably, an analogue, Perfluoro-3,7-dimethyloctane acid (PF-3,7-DMOA), is listed as an analyte in some of these testing packages. measurlabs.com The development of quantitative structure-activity relationship (QSAR) models for other PFCs to predict their biological activity highlights the need for accurate detection to validate these predictive tools. researchgate.net Future research should focus on developing certified reference materials and specific, highly sensitive methods for this compound to support toxicological studies and environmental monitoring.
Table 1: Analytical Techniques for PFAS Detection
| Analytical Technique | Description | Application for Fluorinated Compounds |
|---|---|---|
| LC-MS/MS | Liquid Chromatography with tandem Mass Spectrometry. Separates compounds in a sample and detects them based on their mass-to-charge ratio. | Highly sensitive and specific for identifying and quantifying known PFAS compounds, including isomers, in various environmental and biological samples. measurlabs.com |
| GC-MS | Gas Chromatography-Mass Spectrometry. Used for volatile compounds. | Applicable for more volatile PFAS or their derivatives. Used in studies of fuel surrogates like 2,7-dimethyloctane. core.ac.uk |
| TOF Analysis | Total Organic Fluorine analysis via Combustion Ion Chromatography (CIC). | Measures the total amount of organic fluorine, providing a screening tool for the presence of all PFAS in a sample, including unknown ones. measurlabs.com |
| NIAS Screening | Non-Intentionally Added Substances Screening. | Identifies unknown or unexpected chemicals, including breakdown products or contaminants of PFAS, that may migrate from materials like packaging. measurlabs.com |
Exploration in Nanomaterials Synthesis and Functionalization with Fluorinated Compounds
The field of nanotechnology presents significant opportunities for the application of fluorinated compounds. The functionalization of nanomaterials with specific coatings can enhance their stability, biocompatibility, and functionality for targeted applications in medicine and materials science. nih.govnih.govmdpi.com Fluorinated compounds are particularly useful for surface modification due to their unique properties. For instance, perfluorophenylazide (PFPA) has been used to functionalize gold and iron oxide nanoparticles, creating stable, covalent attachments for ligands like carbohydrates, which are then used in biosensing systems. nih.gov
Magnetic nanoparticles (MNPs), such as magnetite (Fe3O4), are a key area of research for theranostic applications, combining diagnosis and therapy. nih.govmdpi.com The surfaces of these nanoparticles are often functionalized to improve their behavior in biological systems, preventing agglomeration and modulating their interactions with cells and proteins. mdpi.com While the use of fluorinated polymers and molecules for nanoparticle coating is an established strategy, specific research detailing the use of this compound for nanomaterial synthesis or functionalization is not present in the current scientific literature. rsc.org This represents a significant knowledge gap and a promising direction for future research. Exploration in this area could involve using this compound to create novel hydrophobic or oleophobic coatings on nanomaterials, or as a stable solvent medium for nanoparticle synthesis.
Synergistic Research with Other Perfluorinated Compounds for Enhanced Applications
Per- and polyfluoroalkyl substances (PFAS) are typically found as complex mixtures in the environment and in biological systems, rather than as single isolated compounds. nih.gov This reality necessitates research into the synergistic or antagonistic effects of these mixtures. researchgate.net Understanding how this compound interacts with other PFCs is crucial for accurately assessing its environmental impact and potential for combined effects on biological systems. nih.gov Predictive models like QSAR are being developed for classes of PFCs to screen for potential endocrine-disrupting activity, an approach that inherently considers the properties of multiple compounds. researchgate.net
Beyond environmental and toxicological assessment, synergistic research can also unlock enhanced performance in material applications. In a different context, the non-fluorinated analogue, 2,7-dimethyloctane, is studied as a component of diesel fuel surrogates, where its combustion chemistry is analyzed alongside other hydrocarbons like n-decane to model the behavior of complex real fuels. cnrs.frscience.gov This approach of studying compounds in mixtures to understand collective behavior could be applied to this compound. Future research could investigate its use in formulations with other PFCs to create high-performance lubricants, hydraulic fluids, or dielectric coolants, where the combination of properties could exceed that of any single component. However, specific studies focusing on the synergistic applications of this compound with other PFCs are currently lacking.
Identification of Knowledge Gaps and Future Research Priorities in this compound Chemistry
Despite its existence and availability, research specifically focused on this compound is limited. A comprehensive review of the available information reveals several critical knowledge gaps that present clear priorities for future research. The primary areas requiring investigation span from its environmental fate and toxicological profile to its potential applications in advanced materials and sustainable technologies. Addressing these gaps is essential for both ensuring its safe use and unlocking its full technological potential.
A significant unknown is its behavior within the framework of green chemistry. mdpi.com There is a lack of data on its biodegradability, potential for recycling, and the development of sustainable synthesis routes from renewable feedstocks. wordpress.comwordpress.com While analytical methods for PFAS are well-developed, specific methods and certified reference standards for this compound are needed for precise environmental and biological monitoring. researchgate.netmeasurlabs.com Furthermore, its potential in high-value applications remains largely unexplored. The opportunities for its use in nanomaterial functionalization and in synergistic formulations with other fluorochemicals are currently theoretical and require experimental validation. nih.govcnrs.fr
Table 2: Summary of Knowledge Gaps and Future Research Priorities
| Research Area | Identified Knowledge Gap | Future Research Priority |
|---|---|---|
| Green Chemistry & Sustainability | Lack of data on biodegradability and sustainable synthesis pathways. wordpress.com | Investigate microbial or chemical degradation pathways. Develop synthesis routes from renewable feedstocks. Evaluate lifecycle assessment. |
| Analytical Chemistry | Absence of specific, validated ultra-trace detection methods and certified reference materials. | Develop and validate a dedicated analytical method (e.g., via LC-MS/MS). Synthesize and certify reference standards for accurate quantification. measurlabs.com |
| Nanotechnology | No published research on its use in nanomaterial synthesis or functionalization. nih.gov | Explore its use as a solvent for nanoparticle synthesis or as a surface modification agent to create novel fluorinated coatings. |
| Synergistic Applications | No studies on its interaction with other PFCs for enhanced material performance. | Investigate mixtures with other PFCs to develop high-performance fluids or coatings. Study the combined effects in material and biological systems. nih.gov |
| Combustion & Chemical Physics | Limited data on its fundamental chemical physics and combustion properties compared to its hydrocarbon analogue. cnrs.fr | Conduct experimental and theoretical studies on its oxidation and thermal decomposition to develop kinetic models. |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Perfluoro-3,7-dimethyloctane acid (PF-3,7-DMOA) |
| 2,7-dimethyloctane |
| Perfluorophenylazide (PFPA) |
| Magnetite (Fe3O4) |
| n-decane |
| Gold (Au) |
| Iron Oxide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
